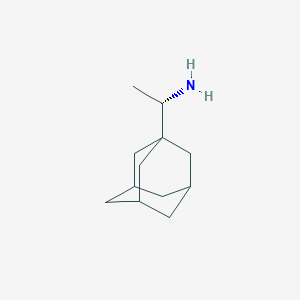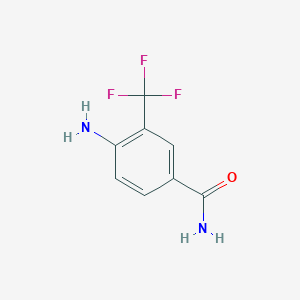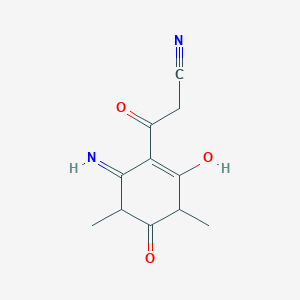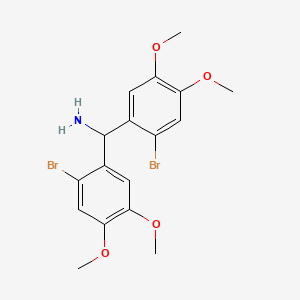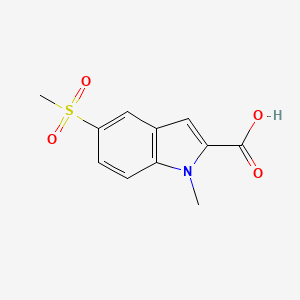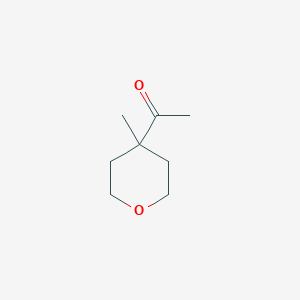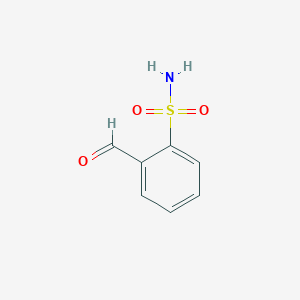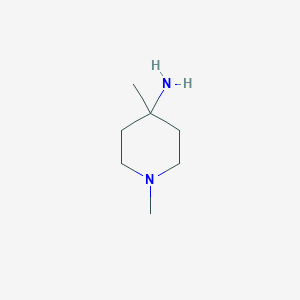![molecular formula C15H11F3O2 B3164010 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid CAS No. 887567-08-0](/img/structure/B3164010.png)
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid
Overview
Description
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid, also known as TFPA, is a synthetic organic compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of other compounds, and it has been used in a range of biochemistry and physiology studies. In
Scientific Research Applications
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. In organic synthesis, this compound is used as a precursor for a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. In biochemistry, this compound has been used to study the structure and function of enzymes and proteins, as well as to study the metabolism of various compounds. In physiology, this compound has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters.
Mechanism of Action
Mode of Action
It has been observed to undergo diolefination mediated by mono-n-protected amino acid ligands in the presence of ethyl acrylate, pd(oac)2, khco3, and t-amyl alcohol . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function or activity.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active. Understanding these factors is crucial for optimizing the compound’s use .
Advantages and Limitations for Lab Experiments
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. Additionally, it is non-toxic and has a low risk of side effects. However, this compound also has some limitations. It is not very soluble in water, and it has a relatively low potency, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for the use of 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid. One potential direction is the development of new compounds based on the structure of this compound, which could be used for a variety of applications. Additionally, this compound could be used to study the effects of other compounds on enzymes and proteins, as well as to study the effects of various hormones and neurotransmitters. Finally, this compound could be used to develop new drugs or treatments for a variety of diseases or conditions.
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 2,4,5-Trifluorophenylacetic acid, have been used as intermediates for preparing various pharmacologically active compounds .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid in animal models .
properties
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(19)20/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGXXNRFFQAVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid](/img/structure/B3163930.png)


![2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B3163940.png)
![4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3163943.png)
